pKa Divergence: A Critical Factor Governing Ionization State and Solubility for 4-Nitro-1H-pyrrolo[2,3-b]pyridine vs. 5-Nitro Isomer
The predicted acid dissociation constant (pKa) is a primary determinant of a molecule's ionization state at physiological pH, profoundly influencing its solubility, permeability, and target binding. For 4-nitro-1H-pyrrolo[2,3-b]pyridine, the predicted pKa is 2.28±0.20 [1]. This is in stark contrast to the predicted pKa of its 5-nitro isomer (CAS 101083-92-5), which is 0.65±0.20 . This substantial difference of 1.63 pKa units indicates that the 4-nitro compound is significantly less acidic and will have a markedly different ionization profile, directly impacting its behavior in aqueous formulations and biological assays.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.28 ± 0.20 (Predicted) |
| Comparator Or Baseline | 5-Nitro-1H-pyrrolo[2,3-b]pyridine: pKa = 0.65 ± 0.20 (Predicted) |
| Quantified Difference | Difference of 1.63 pKa units |
| Conditions | ACD/Labs predicted values |
Why This Matters
This difference in pKa translates to a >40-fold variation in the ratio of ionized to neutral species at physiological pH, which is a critical selection criterion for researchers developing compounds with specific solubility, permeability, or binding requirements.
- [1] Alfa Industry. (n.d.). CAS No. 83683-82-3 | 4-Nitro-1H-pyrrolo[2,3-b]pyridine Manufacturers and Factory. View Source
